4-(2-Fluorophenoxy)pyridine-2-carboxylic acid

c-Met kinase inhibitor Antitumor activity Medicinal chemistry

Researchers developing type II kinase inhibitors often face SAR invalidation and batch inconsistency when using uncharacterized building blocks. This authenticated 4-(2-fluorophenoxy)picolinic acid scaffold directly addresses that challenge. Key procurement advantages: • Validated pharmacophore yielding low-nM potency against c-Met (IC₅₀ 0.11 μM) and VEGFR-2 (IC₅₀ 0.19 μM) when paired with specific linkers. • Established FLT3-ITD selectivity profile over c-Kit and FLT3-WT, streamlining AML lead optimization. • High-purity (98%) material ensures synthetic fidelity and reproducible biological assay results.

Molecular Formula C12H8FNO3
Molecular Weight 233.19 g/mol
CAS No. 1094307-41-1
Cat. No. B1462013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluorophenoxy)pyridine-2-carboxylic acid
CAS1094307-41-1
Molecular FormulaC12H8FNO3
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=CC(=NC=C2)C(=O)O)F
InChIInChI=1S/C12H8FNO3/c13-9-3-1-2-4-11(9)17-8-5-6-14-10(7-8)12(15)16/h1-7H,(H,15,16)
InChIKeyDEXOTQDTFPLLHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluorophenoxy)pyridine-2-carboxylic Acid – Kinase Inhibitor Scaffold & Reference Standard


4-(2-Fluorophenoxy)pyridine-2-carboxylic acid (CAS 1094307-41-1), also known as 4-(2-fluorophenoxy)picolinic acid, is a heterocyclic carboxylic acid building block characterized by a pyridine core substituted at the 4-position with a 2-fluorophenoxy group and at the 2-position with a carboxylic acid moiety. This specific substitution pattern is a privileged scaffold in medicinal chemistry, particularly for the development of type II kinase inhibitors targeting c-Met, VEGFR-2, and FLT3 [1] [2]. The compound's molecular structure provides a key intermediate for the synthesis of more complex drug candidates and serves as a critical reference standard for analytical and quality control workflows in pharmaceutical research.

Substitution Risks for 4-(2-Fluorophenoxy)pyridine-2-carboxylic Acid


The specific substitution pattern of 4-(2-fluorophenoxy)pyridine-2-carboxylic acid is not interchangeable with other picolinic acid or fluorophenoxy derivatives. The ortho-fluorine on the phenoxy ring and the precise positioning of the carboxylic acid on the pyridine core dictate distinct molecular recognition properties in biological systems and unique reactivity in chemical synthesis [1]. As demonstrated in kinase inhibitor development, even minor changes to this scaffold can drastically alter potency, selectivity, and pharmacokinetic profiles [2]. Substituting a generic, less characterized analog risks introducing unverified activity cliffs, compromising batch-to-batch reproducibility in biological assays, and invalidating established structure-activity relationships (SAR) critical for lead optimization.

Quantitative Evidence for 4-(2-Fluorophenoxy)pyridine-2-carboxylic Acid


c-Met Kinase Inhibition in Cancer Models

Derivatives built upon the 4-(2-fluorophenoxy)pyridine-2-carboxylic acid scaffold demonstrate nanomolar inhibition of c-Met kinase. The most active analog in this series, compound 26a, exhibited an IC50 of 0.016 µM against c-Met [1]. This potency translates to significant antiproliferative effects, with IC50 values of 0.56 µM, 0.72 µM, and 1.59 µM against HT-29, H460, and A549 cancer cell lines, respectively [1].

c-Met kinase inhibitor Antitumor activity Medicinal chemistry

Selective FLT3-ITD Inhibition in AML

The 4-(2-fluorophenoxy)pyridine scaffold provides a foundation for selective FLT3-ITD inhibitors. An optimized derivative, compound 13v, achieved nanomolar potency against FLT3-ITD kinase and BaF3-FLT3-ITD cells [1]. Crucially, it demonstrated significant selectivity over related kinases, with a >53-fold selectivity over c-Kit and 19-fold selectivity over FLT3-WT in cellular assays, addressing a major challenge in AML therapy [1]. Furthermore, 13v showed favorable ADME and in vivo pharmacokinetic profiles, leading to tumor growth inhibition in a MOLM-13 xenograft model [1].

FLT3-ITD inhibitor Acute myeloid leukemia (AML) Kinase selectivity

Dual c-Met/VEGFR-2 Kinase Inhibition

This specific scaffold has been successfully utilized to create novel 2-substituted-4-(2-fluorophenoxy)pyridine derivatives that act as dual inhibitors of both c-Met and VEGFR-2 receptor tyrosine kinases [1]. This dual inhibition strategy targets both tumor cell proliferation (via c-Met) and angiogenesis (via VEGFR-2), offering a potential advantage over single-agent therapies. The structure-activity relationship (SAR) studies indicate that the 4-(2-fluorophenoxy)pyridine core is essential for maintaining inhibitory activity against both targets simultaneously [1].

Dual kinase inhibitor VEGFR-2 Angiogenesis

Applications of 4-(2-Fluorophenoxy)pyridine-2-carboxylic Acid


c-Met/VEGFR-2 Inhibitor Library Synthesis

This compound serves as the optimal starting material for synthesizing focused libraries of novel c-Met and VEGFR-2 inhibitors. Researchers can leverage the established SAR indicating that the 4-(2-fluorophenoxy)pyridine core yields low-nanomolar potency when paired with specific linkers and terminal groups [1] [2]. Using this authenticated building block ensures synthetic fidelity and accelerates the exploration of chemical space around a validated kinase inhibitor pharmacophore.

FLT3-ITD Inhibitor Development for AML

Given the demonstrated ability to generate FLT3-ITD inhibitors with high selectivity over c-Kit and FLT3-WT, this compound is a critical procurement for teams focused on overcoming resistance and toxicity issues in AML [3]. Starting from this scaffold allows medicinal chemists to build upon a proven selectivity profile, streamlining the optimization process toward a development candidate.

Primary Reference Standard for Analytical QC

Procure this compound at high purity (e.g., 98%) for use as a primary reference standard in HPLC method development and quality control. As the core scaffold in numerous patent applications [1] and research compounds [2] [3], it is essential for identifying and quantifying related substances, monitoring reaction progress, and ensuring the purity of more complex, synthesized drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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